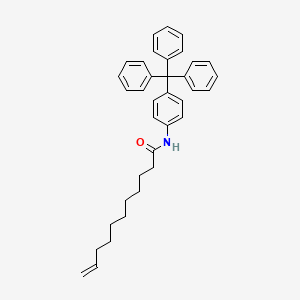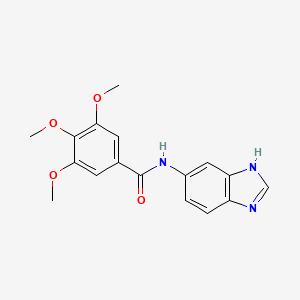
5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate typically involves the bromination of 8-substituted quinolines. The process begins with the bromination of 8-hydroxyquinoline, which can be achieved using molecular bromine in the presence of various solvents such as ethanol . The resulting product is then reacted with 4-chloro-3-methoxybenzene-1-sulfonyl chloride under suitable conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine atoms under suitable conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate
Uniqueness
Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H10Br2ClNO4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H10Br2ClNO4S/c1-23-14-7-9(4-5-13(14)19)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3 |
InChI Key |
NAPCMQZHEPACKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B12187340.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12187348.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12187356.png)
![2-[(2-chlorobenzyl)amino]-N-cyclopropyl-1,3-thiazole-4-carboxamide](/img/structure/B12187362.png)
amine](/img/structure/B12187383.png)
![N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12187390.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12187392.png)
![N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12187395.png)
methanone](/img/structure/B12187403.png)
![2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B12187412.png)
![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12187429.png)
![4-(1H-indol-3-yl)-1-[4-(phenylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B12187432.png)
